molecular formula C9H19ClN2O3 B556387 AC-Lys-ome hcl CAS No. 20911-93-7

AC-Lys-ome hcl

Cat. No.: B556387
CAS No.: 20911-93-7
M. Wt: 238.71 g/mol
InChI Key: PCHGTXYLEAQWOM-UHFFFAOYSA-N
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Description

Nα-Acetyl-L-lysine methyl ester hydrochloride, commonly referred to as AC-Lys-ome HCl, is a derivative of the amino acid lysine. This compound is characterized by the presence of an acetyl group attached to the alpha-amino group of lysine and a methyl ester group at the carboxyl end. It is often used in peptide synthesis and as an intermediate in various chemical reactions .

Scientific Research Applications

Nα-Acetyl-L-lysine methyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in studies involving protein modification and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of various fine chemicals and pharmaceuticals

Mechanism of Action

Target of Action

AC-Lys-ome hcl, also known as Nα-Acetyl-L-lysine Methyl Ester Hydrochloride, is primarily a substrate for the enzyme urokinase . Urokinase is a serine protease that plays a significant role in the degradation of fibrin, a protein involved in blood clotting. By acting on this enzyme, this compound can influence the process of fibrinolysis, which is the breakdown of blood clots .

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the fibrinolytic pathway. This pathway is responsible for the breakdown of fibrin, thereby preventing or dissolving blood clots. Urokinase, the enzyme that this compound targets, is a key player in this pathway .

Result of Action

The action of this compound on urokinase can lead to enhanced fibrinolysis, potentially reducing the formation of blood clots. This could have implications for the treatment of conditions associated with thrombosis, such as stroke and heart attack. More research is needed to fully understand the molecular and cellular effects of this compound’s action .

Safety and Hazards

The safety data sheet for “AC-Lys-ome hcl” suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin or eye contact, it is recommended to wash off with soap and plenty of water or flush eyes with water, respectively . If swallowed, rinse mouth with water . It is also advised to avoid letting the product enter drains .

Future Directions

While specific future directions for “AC-Lys-ome hcl” were not found, it is noted that it is used for research and development purposes . As a lysine derivative, it may have potential applications in various biochemical and pharmaceutical research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nα-Acetyl-L-lysine methyl ester hydrochloride typically involves the acetylation of L-lysine followed by esterification. The process can be summarized as follows:

Industrial Production Methods

Industrial production of Nα-Acetyl-L-lysine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Nα-Acetyl-L-lysine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

methyl 2-acetamido-6-aminohexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-7(12)11-8(9(13)14-2)5-3-4-6-10;/h8H,3-6,10H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHGTXYLEAQWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943173
Record name N-(6-Amino-1-methoxy-1-oxohexan-2-yl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20911-93-7
Record name Methyl N-alpha-acetyl-L-lysinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020911937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Amino-1-methoxy-1-oxohexan-2-yl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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